molecular formula C19H20N2O5 B13583867 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid

Cat. No.: B13583867
M. Wt: 356.4 g/mol
InChI Key: DLXUDOJUEUWFGS-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine; oxalic acid is a chemical compound that has garnered interest in scientific research due to its unique properties. This compound is often used in various studies and applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine typically involves the reaction of 6-benzyloxyindole with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction conditions precisely, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a catalyst, reducing metals in acid.

    Substitution: Nucleophiles such as halides or amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly in the context of neurotransmitter activity.

    Medicine: Investigated for potential therapeutic applications, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. This compound can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Comparison with Similar Compounds

Similar Compounds

    6-benzyloxyindole: A precursor in the synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine.

    Ethylamine: Another precursor used in the synthesis.

    Other indole derivatives: Compounds with similar structures and properties.

Uniqueness

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with various biological pathways makes it particularly valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

oxalic acid;2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C17H18N2O.C2H2O4/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;3-1(4)2(5)6/h1-7,10-11,19H,8-9,12,18H2;(H,3,4)(H,5,6)

InChI Key

DLXUDOJUEUWFGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.C(=O)(C(=O)O)O

Origin of Product

United States

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